molecular formula C7H10N2O B1311165 1-(2-Methyl-1H-imidazol-1-YL)acetone CAS No. 31964-03-1

1-(2-Methyl-1H-imidazol-1-YL)acetone

Cat. No.: B1311165
CAS No.: 31964-03-1
M. Wt: 138.17 g/mol
InChI Key: UYYVOWAZMOPUPM-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-imidazol-1-YL)acetone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group attached to the imidazole ring and an acetone moiety. It is a colorless to pale yellow liquid with a mild fragrance and is soluble in water and common organic solvents such as ethanol, chloroform, and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-imidazol-1-YL)acetone can be synthesized through various methods. One common approach involves the reaction of 1-(1-imidazol-2-yl)ethanone with methyl iodide in the presence of potassium carbonate and anhydrous acetonitrile. The reaction mixture is stirred at room temperature overnight and monitored using thin-layer chromatography (TLC) with a solvent system of 1.0% methanol in dichloromethane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1H-imidazol-1-YL)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl group or the acetone moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Scientific Research Applications

1-(2-Methyl-1H-imidazol-1-YL)acetone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1H-imidazol-1-YL)acetone involves its interaction with various molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and receptor binding. The acetone moiety can undergo metabolic transformations, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-imidazol-2-yl)ethanone
  • 2-(1H-Imidazol-1-yl)ethanol
  • 2-(1H-Imidazol-1-yl)acetic acid

Uniqueness: 1-(2-Methyl-1H-imidazol-1-YL)acetone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an acetone moiety on the imidazole ring differentiates it from other imidazole derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-methylimidazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYVOWAZMOPUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432487
Record name 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31964-03-1
Record name 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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